

Application Note: Labeling of Amine-Modified Oligonucleotides with Sulfo-Cy5 NHS Ester

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Compound of Interest

Compound Name: Sulfo-Cy5 amine

Cat. No.: B15555889

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Applications range from quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH) to advanced microscopy and in vivo imaging.[1][2] Cyanine 5 (Cy5) is a far-red fluorescent dye valued for its high extinction coefficient, good photostability, and emission spectrum in a range where cellular autofluorescence is minimal.[3][4]

This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Sulfo-Cy5 NHS ester. Sulfo-Cy5 is a sulfonated, water-soluble variant of the Cy5 dye, which reduces the potential for aggregation of the labeled biomolecule.[5][6] The N-hydroxysuccinimide (NHS) ester functional group is one of the most popular amine-reactive groups for efficiently and specifically labeling primary amines (such as those introduced at the 5' or 3' end of a synthetic oligonucleotide) to form a stable, covalent amide bond.[3][7]

Key Specifications and Reagent Data

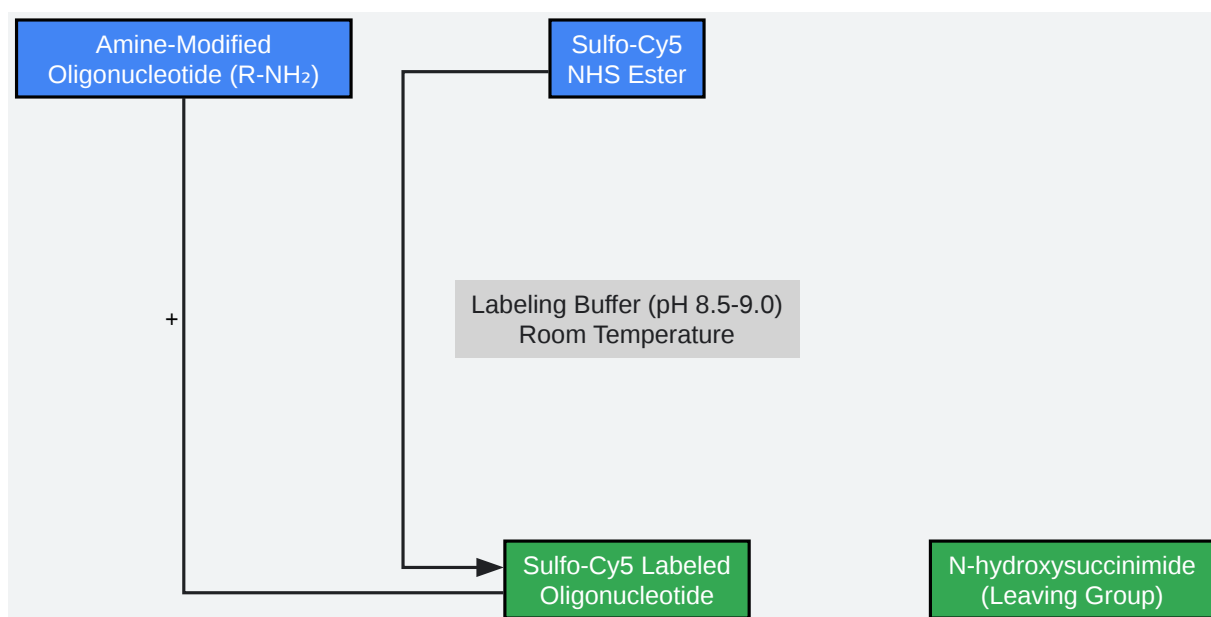
Proper characterization of the dye and oligonucleotide is crucial for accurate quantification and successful conjugation. The table below summarizes the essential properties of Sulfo-Cy5.

Table 1: Sulfo-Cy5 Dye Specifications

Property	Value	Reference
Excitation Maximum (λ_{max})	~649 nm	[4][8]
Emission Maximum (λ_{em})	~670 nm	[4][8]
Molar Extinction Coefficient (ϵ)	250,000 cm ⁻¹ M ⁻¹	[3][9]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[3]
Reactivity Target	Primary Amines (-NH ₂)	[3][10]
Solubility	Water, DMSO, DMF	[3][5]

Chemical Reaction Pathway

The labeling reaction is a nucleophilic acyl substitution where the primary amine of the modified oligonucleotide attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient under slightly alkaline conditions (pH 8.5 - 9.0), which deprotonates the amine to increase its nucleophilicity.

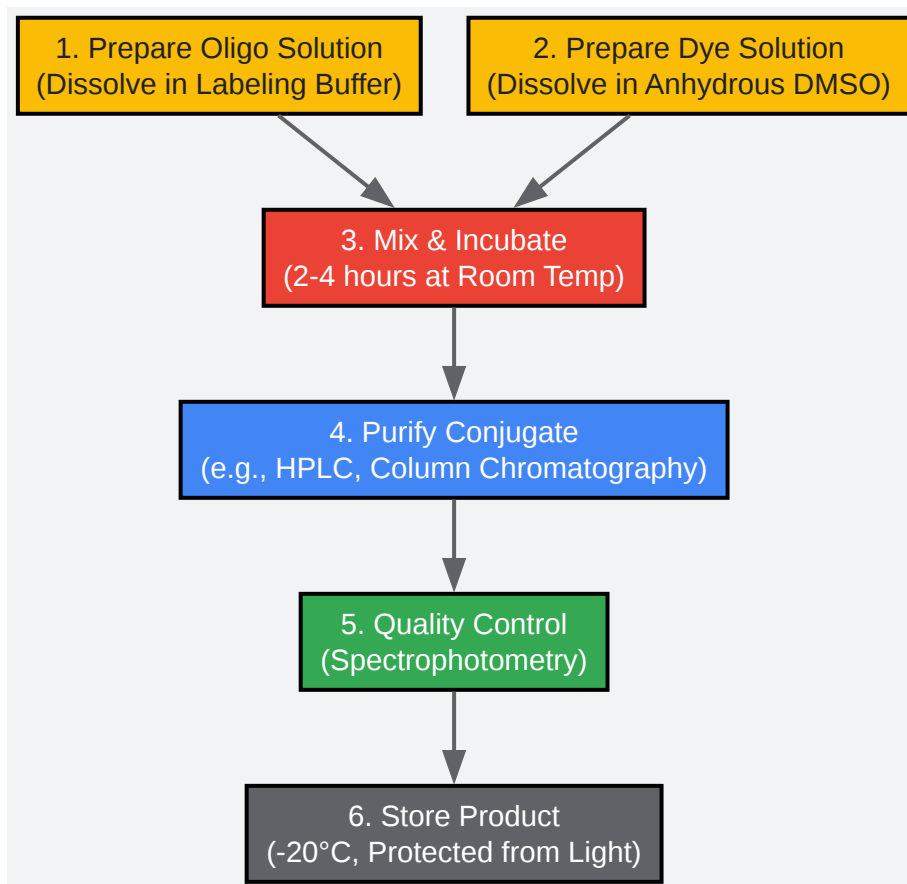


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Caption: Chemical reaction of Sulfo-Cy5 NHS ester with an amino-modified oligonucleotide.

Experimental Workflow

The overall process involves preparing the reagents, performing the conjugation reaction, purifying the product, and finally, verifying the quality of the labeled oligonucleotide.



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Caption: Experimental workflow for oligonucleotide labeling with Sulfo-Cy5.

Detailed Protocols

Required Materials and Reagents

- **Amine-Modified Oligonucleotide:** Lyophilized, with a primary amine modification (e.g., Amino Modifier C6) at the 5' or 3' end.

- Sulfo-Cy5 NHS Ester: Stored desiccated and protected from light at -20°C.
- Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH adjusted to 8.5. Crucially, avoid buffers containing primary amines like Tris, as they will compete in the reaction.[\[7\]](#)[\[10\]](#)
- Anhydrous Dimethyl Sulfoxide (DMSO): To dissolve the Sulfo-Cy5 NHS ester.[\[8\]](#)
- Nuclease-free Water.
- Purification System: HPLC system with a reverse-phase column or desalting columns (e.g., Glen Gel-Pak™).[\[11\]](#)
- Spectrophotometer (e.g., NanoDrop or similar).

Reagent Preparation

- Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5):
 - Dissolve 840 mg of Sodium Bicarbonate (NaHCO_3) in 90 mL of nuclease-free water.
 - Adjust the pH to 8.5 using 1 M NaOH.
 - Bring the final volume to 100 mL with nuclease-free water.
 - Filter through a 0.22 μm filter.
- Amine-Modified Oligonucleotide Stock Solution:
 - Dissolve the lyophilized oligonucleotide in the labeling buffer to a final concentration of 1-5 mM (e.g., 100 μM in 100 μL for a 10 nmol synthesis scale).
- Sulfo-Cy5 NHS Ester Stock Solution:
 - Allow the vial of Sulfo-Cy5 NHS ester to equilibrate to room temperature before opening to prevent condensation.
 - Prepare a fresh 10 mg/mL solution in anhydrous DMSO immediately before use.[\[11\]](#)
Reactive dyes are not stable for long periods in solution.[\[10\]](#)

Conjugation Protocol

This protocol is optimized for a ~0.1 μ mole oligonucleotide reaction scale.

- To a microcentrifuge tube containing 100 μ L of the oligonucleotide stock solution, add the freshly prepared Sulfo-Cy5 NHS ester solution. A 10-20 fold molar excess of dye to oligonucleotide is recommended.
- Vortex the mixture gently for 10-15 seconds.
- Incubate the reaction for 2-4 hours at room temperature, protected from light. For convenience, the reaction can often be left overnight.[\[11\]](#)

Purification of Labeled Oligonucleotide

Purification is critical to remove unreacted free dye, which can interfere with downstream applications.[\[12\]](#)

Method A: Desalting Column Chromatography

- Equilibrate a desalting column (e.g., Glen Gel-Pak™) according to the manufacturer's instructions, typically with nuclease-free water.[\[11\]](#)
- Load the entire reaction mixture onto the column.
- Elute the sample with nuclease-free water. The larger, labeled oligonucleotide will elute first (often in the void volume), while the smaller, unreacted dye molecules are retained and elute later.
- Collect fractions and identify the deep blue fractions corresponding to the labeled product. Pool these fractions.

Method B: Reverse-Phase HPLC (Recommended for High Purity)

- Purify the reaction mixture using a reverse-phase HPLC (RP-HPLC) system.[\[13\]](#)
- The labeled oligonucleotide is more hydrophobic than the unlabeled oligonucleotide and will have a longer retention time. The free dye will also separate based on its hydrophobicity.

- A typical mobile phase system is Buffer A: 0.1 M Triethylammonium Acetate (TEAA) and Buffer B: Acetonitrile.
- Collect the peak corresponding to the Sulfo-Cy5 labeled oligonucleotide and lyophilize to dryness.^{[14][15]}

Quality Control and Characterization

After purification, it is essential to determine the concentration and the degree of labeling.

Spectrophotometric Analysis

- Resuspend the purified, lyophilized oligonucleotide in a known volume of nuclease-free water or TE buffer (pH 7.0).
- Measure the absorbance of the solution at 260 nm (for the oligonucleotide) and 649 nm (for Sulfo-Cy5) using a spectrophotometer.

Calculation of Concentration and Degree of Labeling (DOL)

A correction factor is needed to account for the dye's absorbance at 260 nm.

- Correction Factor (CF₂₆₀): $A_{260} \text{ of dye} / A_{\text{max of dye}}$ (For Cy5, this is ~0.05)
- Concentration of Sulfo-Cy5 (M):
 - $C_{\text{dye}} = A_{649} / \epsilon_{\text{dye}}$
 - (Where $\epsilon_{\text{dye}} = 250,000 \text{ M}^{-1}\text{cm}^{-1}$)
- Corrected Absorbance at 260 nm:
 - $A_{260} \text{ (corrected)} = A_{260} \text{ (measured)} - (A_{649} * CF_{260})$
- Concentration of Oligonucleotide (M):
 - $C_{\text{oligo}} = A_{260} \text{ (corrected)} / \epsilon_{\text{oligo}}$

- (Where ϵ_{oligo} is the molar extinction coefficient of the specific oligonucleotide sequence, provided by the synthesis company)
- Degree of Labeling (DOL):
 - $\text{DOL} = \text{Cdye} / \text{Coligo}$
 - A DOL of 0.9 - 1.1 is ideal for a single-labeled product.

Storage and Handling

- Store the final labeled oligonucleotide at -20°C in a nuclease-free buffer (e.g., TE buffer, pH 7.0).[\[13\]](#)
- Protect from light at all times to prevent photobleaching of the Cy5 dye.[\[13\]](#)
- For long-term storage, aliquot the sample to avoid repeated freeze-thaw cycles.[\[10\]](#) Properly stored, the conjugate should be stable for at least 6 months.[\[9\]](#)

Troubleshooting

Table 2: Common Issues and Solutions

Issue	Possible Cause	Recommended Solution
Low Labeling Efficiency (Low DOL)	- Inactive NHS ester (hydrolyzed).- Amine-containing buffer (e.g., Tris) used.- Incorrect pH of labeling buffer.	- Use fresh or properly stored dye; prepare dye solution immediately before use.- Use a non-amine buffer like bicarbonate or borate.- Verify buffer pH is between 8.5-9.0.
High Background in Downstream Assays	- Incomplete removal of free dye.	- Repeat purification step. Use RP-HPLC for the highest purity.[13]- Consider a pH-controlled extraction with butanol to remove free dye.[14]
Precipitation of Labeled Oligo	- High concentration.- Presence of organic solvent from dye dissolution.	- The use of Sulfo-Cy5 should minimize this, but if it occurs, dilute the sample.- Ensure DMSO/DMF volume is <10% of the total reaction volume.
Degradation of Labeled Oligo	- Nuclease contamination.- Improper storage pH.	- Use nuclease-free water, tubes, and tips throughout the process.- Store Cy5-labeled oligos at a neutral pH (~7.0).[13]

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